molecular formula C17H21N3O B7726293 6-(piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one CAS No. 885954-21-2

6-(piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Cat. No.: B7726293
CAS No.: 885954-21-2
M. Wt: 283.37 g/mol
InChI Key: INSZZUWSTXKVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a tricyclic heterocyclic compound featuring a pyrido[3,2,1-ij]quinolinone core substituted with a piperazinylmethyl group at the 6-position. This structural motif is associated with diuretic activity, as observed in related pyridoquinoline derivatives . The compound’s synthesis typically involves amidation or alkylation reactions optimized to avoid by-products like 7-hydroxy impurities .

Properties

IUPAC Name

3-(piperazin-1-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-17-15(12-19-9-6-18-7-10-19)11-14-4-1-3-13-5-2-8-20(17)16(13)14/h1,3-4,11,18H,2,5-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSZZUWSTXKVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CN4CCNCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801161978
Record name 2,3-Dihydro-6-(1-piperazinylmethyl)-1H,5H-benzo[ij]quinolizin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885954-21-2
Record name 2,3-Dihydro-6-(1-piperazinylmethyl)-1H,5H-benzo[ij]quinolizin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885954-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-(1-piperazinylmethyl)-1H,5H-benzo[ij]quinolizin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Cyclization

In a representative procedure, 6-fluorotetrahydroquinaldine (400 kg) and DEEM (606 kg) are heated at 125°C for 5 hours to form an intermediate ethoxymethylene adduct. Subsequent addition of polyphosphoric acid (PPA, 908 kg) in toluene triggers cyclization at reflux (14 hours), yielding the tricyclic ester. Hydrolysis with aqueous NaOH (110–115°C, 13 hours) furnishes the carboxylic acid derivative, flumequine, after recrystallization from N,N-dimethylformamide (DMF).

Table 1. Key Reaction Parameters for Core Synthesis

StepConditionsYield
Condensation125°C, 5 hours, DEEM90–95%
Cyclization (PPA)Toluene, reflux, 14 hours82–91%
Saponification10% NaOH, 110–115°C, 13 hours85–90%

This pathway highlights the scalability of PPA-mediated cyclization, though microwave-assisted methods (e.g., 200°C, 0.5–1 hour in N-methyl-2-pyrrolidinone) offer reduced reaction times for analogous intermediates.

Functionalization at the 6-Position: Introducing Piperazinylmethyl

The target compound requires substitution of the carboxylic acid group in flumequine with a piperazinylmethyl moiety. This entails decarboxylation or direct functionalization of a methylene bridge.

Decarboxylation and Alkylation

Flumequine’s carboxylic acid can be converted to an acyl chloride using thionyl chloride (18 hours reflux), followed by nucleophilic displacement. However, introducing a methylene spacer requires alternative strategies:

  • Mannich Reaction : Direct aminomethylation via a three-component reaction involving formaldehyde and piperazine. For example, reacting flumequine with piperazine and formaldehyde in acetic acid at 80°C for 12 hours yields the secondary amine.

  • Halogenation-Alkylation : Bromination of a pre-installed methyl group (e.g., using N-bromosuccinimide) generates a bromomethyl intermediate, which undergoes nucleophilic substitution with piperazine in DMF at 60°C.

Table 2. Comparative Functionalization Methods

MethodConditionsYield
Mannich ReactionAcOH, 80°C, 12 hours65–70%
Halogenation-AlkylationNBS, DMF, 60°C, 8 hours75–80%

Microwave irradiation (200°C, 0.5–1 hour in NMP) significantly enhances reaction efficiency, as demonstrated in analogous syntheses of flumequine derivatives.

Optimization and Process Considerations

Solvent and Catalyst Selection

  • NMP vs. Toluene : N-methyl-2-pyrrolidinone (NMP) facilitates higher yields under microwave conditions compared to toluene, owing to superior microwave absorption and thermal stability.

  • Reductive Amination : Sodium cyanoborohydride in methanol selectively reduces imine intermediates, avoiding over-reduction of the quinolinone core.

Purification and Characterization

  • Reverse-Phase HPLC : Preparative HPLC (MeCN/H2O/0.1% HCO2H) effectively isolates the target compound from byproducts.

  • Spectroscopic Validation : ESI-MS (e.g., m/z 346.4 [M+H]+ for intermediates) and 1H/13C NMR confirm structural integrity.

Industrial-Scale Adaptations

Large-scale production (e.g., 15.4 kg batches) employs continuous toluene-water azeotrope removal during saponification to minimize solvent waste . Recrystallization from DMF ensures >99% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Functionalization of the Piperazine Moiety

The piperazine group undergoes further derivatization, enabling diversification of the compound’s pharmacological profile. Common reactions include:

Alkylation/Acylation

Piperazine reacts with alkyl halides or acyl chlorides to introduce substituents:

Example Reaction:
2 + Benzyl chloride → 6-((4-Benzylpiperazin-1-yl)methyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Conditions:

  • Solvent: DCM

  • Base: TEA

  • Temperature: RT, 6 hours

  • Yield: 65–75%

Sulfonylation

Sulfonyl chlorides react with piperazine to form sulfonamide derivatives:

Example Reaction:
2 + Tosyl chloride → 6-((4-Tosylpiperazin-1-yl)methyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Conditions:

  • Solvent: THF

  • Base: Pyridine

  • Temperature: 0°C → RT, 12 hours

  • Yield: 60–70%

Reactivity of the Pyrido-Quinolinone Core

The tricyclic core participates in electrophilic aromatic substitution (EAS) and condensation reactions:

Nitration

The electron-rich aromatic ring undergoes nitration at position 8:

Reaction Scheme:
2 + HNO₃ (fuming) → 8-Nitro-6-(piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Conditions:

  • Solvent: H₂SO₄

  • Temperature: 0–5°C, 2 hours

  • Yield: 55–60% (analogous to )

Condensation with Hydrazines

The ketone at position 5 condenses with hydrazines to form hydrazones:

Example Reaction:
2 + Thiosemicarbazide → 5-(Thiosemicarbazone)-6-(piperazin-1-ylmethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinoline

Conditions:

  • Solvent: Ethanol

  • Catalyst: HCl

  • Temperature: Reflux, 4 hours

  • Yield: 75–80%

Cyclization Reactions

The compound serves as a precursor for polycyclic systems via intramolecular cyclization:

Example Reaction:
2 + Acetylenedicarboxylate → Pyrido[3,2,1-ij]quinoline-fused thiazole derivatives

Conditions:

  • Solvent: Acetic acid

  • Catalyst: H₂SO₄

  • Temperature: 100°C, 8 hours

  • Yield: 68–72%

Scientific Research Applications

The compound 6-(piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a member of the pyridoquinoline family, which has garnered attention for its diverse applications in medicinal chemistry. This article explores its scientific research applications, particularly in pharmacology and biochemistry.

Chemical Properties and Structure

The compound features a unique structure characterized by a pyridoquinoline backbone with a piperazine moiety. Its molecular formula is C16H20N4OC_{16}H_{20}N_4O, and it possesses several functional groups that enhance its biological activity. The presence of the piperazine ring is particularly significant, as it often contributes to the pharmacological properties of compounds.

Anticancer Activity

Research has indicated that derivatives of pyridoquinolines exhibit promising anticancer properties. Studies have shown that compounds similar to this compound can inhibit various cancer cell lines. For instance, a study demonstrated that such compounds could induce apoptosis in human cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies suggest that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. This property makes it a candidate for the development of new antibiotics .

Neurological Applications

Given the structural similarity to known neuroactive compounds, there is potential for this compound in treating neurological disorders. Its ability to interact with neurotransmitter receptors may provide therapeutic benefits for conditions such as anxiety and depression .

Antiviral Activity

Recent studies have explored the antiviral potential of pyridoquinoline derivatives. Preliminary results indicate that these compounds may inhibit viral replication in certain contexts, suggesting a role in developing antiviral therapies .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various pyridoquinoline derivatives, including this compound. The results showed that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.

Case Study 2: Antimicrobial Screening

In another investigation published in Antibiotics, researchers screened a library of pyridoquinoline derivatives for antimicrobial activity. The study revealed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics against resistant bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
NeurologicalPotential anxiolytic effects
AntiviralInhibits viral replication

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeIC50/MIC Values
Base Compound: this compoundAnticancerLow micromolar range
Derivative AAntimicrobialMIC = 0.5 µg/mL
Derivative BNeurologicalEC50 = 10 µM

Mechanism of Action

The mechanism of action of 6-(piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one involves its interaction with specific molecular targets. In cancer research, it has been shown to intercalate into DNA, causing DNA damage and triggering apoptosis in cancer cells. This compound also affects various signaling pathways, including the activation of caspases and the modulation of proteins involved in cell survival and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrroloquinolines vs. Pyridoquinolines
  • Pyrrolo[3,2,1-ij]quinolinones (e.g., VI and VII in ): Feature a five-membered pyrrolidine ring fused to the quinolinone core. Exhibit moderate diuretic activity (e.g., ED50 ~10 mg/kg in rats) but lower efficacy compared to pyridoquinolines .
  • Pyrido[3,2,1-ij]quinolinones: Expanded six-membered tetrahydropyridine ring improves diuretic potency. Key Finding: Adding a methylene unit (pyrido vs. pyrrolo) increases urinary output by 20–40% at equivalent doses .
Table 1: Diuretic Activity of Core Heterocycles
Compound Class Structure Urinary Output (4 h, mL/kg) ED50 (mg/kg)
Pyrroloquinolines (VI) 5-membered ring 8.2 ± 0.3 10
Pyridoquinolines (2a–h) 6-membered ring 11.5 ± 0.5* 5–7
Hydrochlorothiazide Reference 9.1 ± 0.4 40

*Data from . Values normalized to control; *p < 0.05 vs. VI.

Substituent Effects at the 6-Position

Carboxamides vs. Piperazinylmethyl
  • N-Aryl-7-hydroxy-5-oxo-pyridoquinoline-6-carboxamides (2a–h): Carboxamide substituents (e.g., 4-methoxyaryl) enhance diuretic activity by improving receptor binding . Limitation: Low solubility in polar solvents (e.g., DMSO) complicates formulation .
  • 6-(Piperazin-1-ylmethyl) derivative :
    • Piperazine improves water solubility and bioavailability due to its basic nitrogen atoms .
    • Mechanistic Advantage : The piperazine moiety may enhance interaction with aldosterone synthase or renal ion channels .
Chloromethyl vs. Piperazinylmethyl
  • 6-(Chloromethyl)-pyridoquinolinone (): Chloromethyl group introduces steric bulk but lacks hydrogen-bonding capability. Lower diuretic efficacy compared to carboxamides or piperazinyl analogs due to reduced solubility .

Key Research Findings

Structural-Activity Relationship (SAR)

  • Heterocycle Expansion : Pyrido > Pyrrolo in diuretic potency due to conformational flexibility and enhanced binding .
  • Substituent Effects :
    • Electron-donating groups (e.g., 4-methoxy) on aryl rings boost activity by 30–50% .
    • Piperazinylmethyl improves solubility and bioavailability, critical for oral administration .

Pharmacological Data

Table 2: Comparative Efficacy of Selected Analogs
Compound Diuretic Activity* Solubility (mg/mL) Metabolic Stability (t1/2, h)
6-(Piperazin-1-ylmethyl) 12.3 ± 0.6 5.2 4.8
N-Aryl-6-carboxamide (2a) 11.5 ± 0.5 1.8 2.5
6-(Chloromethyl) 7.9 ± 0.4 0.9 1.2
Hydrochlorothiazide 9.1 ± 0.4 8.5 3.0

*Urinary output (mL/kg) at 10 mg/kg dose. Data compiled from .

Biological Activity

6-(Piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, pharmacological properties, and mechanisms of action.

The compound features a piperazine moiety attached to a pyridoquinoline backbone. Its structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of pyridoquinolines have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. One study reported that certain analogs could inhibit tumor growth in vivo by modulating key signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that piperazine-containing compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising Minimum Inhibitory Concentration (MIC) values .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows potential. Studies have demonstrated that related compounds can act as inhibitors of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . The enzyme inhibition studies suggest that the presence of the piperazine ring enhances binding affinity to the target enzymes.

Case Studies

Study Biological Activity Findings
Study 1AnticancerCompound inhibited tumor growth by 70% in vitro at 10 µM concentration.
Study 2AntimicrobialMIC values of 25 µg/mL against S. aureus and E. coli were recorded.
Study 3Enzyme InhibitionAChE inhibition was observed with an IC50 of 50 nM for related compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis or function.
  • Enzyme Binding : The piperazine moiety enhances interactions with target enzymes due to its structural properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-(piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one derivatives, and how can side-product formation be minimized?

  • Methodology : The compound is typically synthesized via amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline derivatives. Key steps include maintaining anhydrous conditions and controlled reaction temperatures (50–70°C) to prevent hydrolysis of the ester intermediate. Impurities such as 7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one can arise from ester degradation; these are mitigated by using excess coupling agents (e.g., HATU) and inert atmospheres .
  • Data : Yields range from 65% to 92% depending on substituent steric effects. Purity (>95%) is confirmed via HPLC and elemental analysis.

Q. How is structural confirmation achieved for this compound and its analogs?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key spectral features include:

  • ¹H-NMR : A singlet at δ 3.60–3.80 ppm for the piperazine methylene group and a downfield proton signal (δ 8.10–8.30 ppm) for the quinolinone aromatic system.
  • ¹³C-NMR : A carbonyl peak at δ 170–175 ppm for the quinolinone lactam and piperazine carbons at δ 45–55 ppm.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) with accurate mass matching theoretical values (e.g., m/z 365.18 for the parent compound) .

Q. What in vitro assays are used to evaluate its diuretic activity, and how does it compare to standard therapies?

  • Methodology : Diuretic activity is assessed in rats (oral dose: 10 mg/kg) by measuring urine output over 24 hours. Hydrochlorothiazide (HCTZ) is used as a positive control.
  • Data : Pyridoquinoline derivatives exhibit 1.5–2.3-fold higher urine output than HCTZ. Activity correlates with 4-methoxy substituents on the anilide fragment, enhancing renal sodium excretion .

Advanced Research Questions

Q. How can QSAR models guide the optimization of CYP11B2 (aldosterone synthase) inhibition while minimizing off-target effects?

  • Methodology : Quantitative Structure-Activity Relationship (QSAR) models are built using descriptors like logP, molecular volume, and electrostatic potential. Docking studies (e.g., AutoDock Vina) identify interactions with CYP11B2's heme-binding pocket.
  • Key Findings :

  • Rigidification of the ethyl group into a pyrroloquinolinone scaffold improves selectivity (IC₅₀: 0.8 nM for CYP11B2 vs. >1000 nM for CYP11B1).
  • Substituents at the pyridine nitrogen reduce hepatic CYP enzyme inhibition (e.g., CYP3A4 inhibition <10% at 10 µM) .

Q. What experimental approaches resolve discrepancies between in vitro potency and in vivo efficacy in diuretic studies?

  • Methodology :

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., AUC₀–24h) and tissue distribution via LC-MS/MS.
  • Metabolite Identification : Incubate with liver microsomes to detect active/inactive metabolites.
    • Case Study : A derivative with high in vitro potency (IC₅₀: 15 nM for Na⁺/K⁺-ATPase) showed low in vivo activity due to rapid glucuronidation. Structural modification with a trifluoromethyl group improved metabolic stability (t₁/₂ increased from 1.2 to 4.7 hours) .

Q. How does the compound act as a fluorescent probe for cysteine (Cys) detection, and what are its detection limits?

  • Mechanism : The probe DPQA undergoes a cascade reaction with Cys:

Addition-Cleavage : Thiolate attack at the acrylate ester, releasing a quinolinone intermediate.

Cyclization-Rearrangement : Formation of iminocoumarin (IMC-J) with green fluorescence (λₑₘ = 520 nm).

  • Performance :

  • Sensitivity : 4.1 nM detection limit (172-fold fluorescence increase).
  • Selectivity : Minimal cross-reactivity with homocysteine (HCy) and glutathione (GSH) at physiological concentrations .

Q. What strategies enhance selectivity for Toll-like Receptor 2 (TLR2) agonism in vaccine adjuvant development?

  • Methodology : High-throughput screening (HTS) using a TLR2-dependent NF-κB luciferase reporter assay. SAR studies focus on the carboxamide moiety.
  • Optimization :

  • Substituent Effects : 3-Methyl and 9-fluoro groups enhance TLR2 binding (EC₅₀: 0.3 µM vs. 1.2 µM for parent compound).
  • Cytokine Induction : Analogues induce IL-6 (12-fold) and TNF-α (8-fold) in human PBMCs at 10 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.